N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and a thiophen-2-ylmethyl group attached to an oxalamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy-Dimethylpentyl Intermediate: The initial step involves the preparation of the 3-hydroxy-4,4-dimethylpentyl intermediate through a series of reactions, such as alkylation and hydrolysis.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the hydroxy-dimethylpentyl intermediate.
Oxalamide Formation: The final step involves the formation of the oxalamide backbone by reacting the intermediate with oxalyl chloride under controlled conditions, followed by purification to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophen-2-ylmethyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide: Similar structure but different functional groups, leading to varied reactivity and applications.
N-(3-hydroxy-4,4-dimethylpentyl)-5-methylthiophene-2-sulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h4-5,8,11,17H,6-7,9H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVVQJMGITVNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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